6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, a furan ring, and a piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the furan ring, and the attachment of the piperazine moiety. Common synthetic routes may include:
Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Ring: This step may involve the use of furan derivatives and coupling reactions.
Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-methyl-6-(5-methylfuran-2-yl)heptan-2-one: A compound with a similar furan ring structure.
2-(2-furanylmethyl)-5-methylfuran: Another furan derivative with potential biological activities.
Uniqueness
6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, furan ring, and piperazine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H27N3O4 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-15-4-6-20-17(12-15)19(27)13-22(30-20)23(28)24-14-18(21-7-5-16(2)29-21)26-10-8-25(3)9-11-26/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,28) |
InChI Key |
JNKUCQNBOWXIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(O3)C)N4CCN(CC4)C |
Origin of Product |
United States |
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